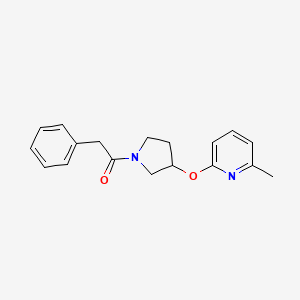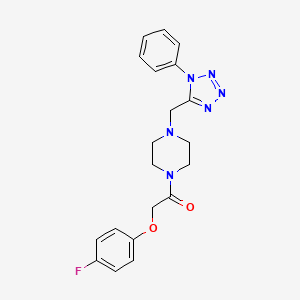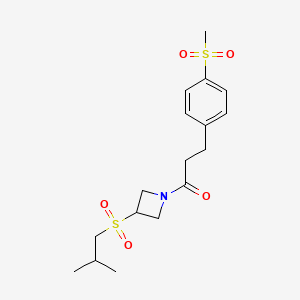
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could be complex and might involve various steps. The reaction could proceed through the intermediate formation of hetaryl isocyanates .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds with potential biological activities is crucial. A study has shown that derivatives of pyridin-2-yl pyrimidine, which share a similar structural motif with our compound of interest, exhibit significant anti-fibrotic activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some displayed better activity than known anti-fibrotic drugs, suggesting that our compound could also be developed as a novel anti-fibrotic agent.
Collagen Synthesis Inhibition
The same study that highlighted the anti-fibrotic activity also demonstrated that these compounds could inhibit collagen expression . Given the structural similarities, 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone may also inhibit the synthesis of collagen, which is a significant factor in fibrotic diseases.
Synthesis of Pyrimidine Derivatives
Pyrimidine is a core structure in many pharmaceuticals due to its wide range of pharmacological activities. The compound could be used as a precursor in the synthesis of novel pyrimidine derivatives, which are known for their antimicrobial, antiviral, antitumor, and anti-fibrotic properties .
Development of Heterocyclic Compound Libraries
The construction of libraries of novel heterocyclic compounds is an important aspect of chemical biology and medicinal chemistry. Our compound could serve as a key intermediate in the creation of such libraries, which are essential for the discovery of new drugs with diverse biological activities .
Pharmacophore in Drug Design
A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. The pyridin-2-yl moiety within our compound is a recognized pharmacophore, suggesting its potential use in the design of new drugs .
Study of Biological and Pharmaceutical Activities
Compounds containing the pyridin-2-yl group have been reported to exhibit diverse types of biological and pharmaceutical activities. Therefore, our compound could be used in research to study its effects on various biological pathways and its potential as a therapeutic agent .
Propiedades
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-5-9-17(19-14)22-16-10-11-20(13-16)18(21)12-15-7-3-2-4-8-15/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITMUUMOHMUZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)

![7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585442.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2585443.png)
![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide](/img/structure/B2585444.png)
![(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2585445.png)
![methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2585446.png)

![N-cyclopentyl-2-(4-(isopropylsulfonyl)phenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2585451.png)


![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585455.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2585460.png)